1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

Catalog No.
S12163264
CAS No.
M.F
C11H9ClFN
M. Wt
209.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

Product Name

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile

Molecular Formula

C11H9ClFN

Molecular Weight

209.65 g/mol

InChI

InChI=1S/C11H9ClFN/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2

InChI Key

DCOVYAOTDYMUFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC=C2Cl)F

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile is an organic compound characterized by its unique cyclobutane structure fused with a phenyl group substituted by chlorine and fluorine atoms. Its molecular formula is C11H9ClFN, and it has a molecular weight of 209.65 g/mol. The compound features a nitrile functional group, which contributes to its chemical reactivity and potential biological activity.

, including:

  • Nucleophilic substitution: The nitrile can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form carboxylic acids.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile exhibits potential biological activities, particularly in medicinal chemistry. Its structural features may contribute to its interaction with biological targets, making it a candidate for drug development.

  • CYP Inhibition: Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties, indicating that this compound may also possess such activity.

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile typically involves:

  • Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: Chlorination and fluorination can be performed on the phenyl ring to introduce the halogen substituents.
  • Nitrile formation: The final step usually involves the introduction of the nitrile group, often through a reaction with cyanogen bromide or other cyanide sources.

This compound has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel therapeutic agents.
  • Material Science: Compounds like this could be used in developing new materials with specific properties.
  • Chemical Research: As a synthetic intermediate, it may serve as a building block for more complex molecules.

Studies on the interactions of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile with biological systems are crucial for understanding its pharmacokinetics and pharmacodynamics.

  • Binding Affinity: Investigating its binding affinity to specific receptors or enzymes can provide insights into its biological effects.
  • Toxicological Assessments: Evaluating its toxicity profile is essential for determining safety in potential applications.

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile can be compared with several similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-(4-Chlorophenyl)cyclobutanecarbonitrileC11H10ClN191.66 g/molDifferent halogen substitution on phenyl ring
1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrileC11H9ClFNSimilar structureDifferent position of chlorine and fluorine
1-(2-Chloro-6-fluorophenyl)-3-ethylcyclobutane-1-carbonitrileC13H13ClFN235.73 g/molEthyl substitution adds complexity

The uniqueness of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile lies in its specific combination of chlorine and fluorine substitutions along with its cyclobutane framework, which may confer distinct biological activities and chemical reactivity compared to its analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

209.0407551 g/mol

Monoisotopic Mass

209.0407551 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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